molecular formula C15H17F2N3O B2902998 2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide CAS No. 1798755-13-1

2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide

Cat. No.: B2902998
CAS No.: 1798755-13-1
M. Wt: 293.318
InChI Key: VBWDLSNBDUMHQB-UHFFFAOYSA-N
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Description

2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of difluoro groups at the 2 and 3 positions of the pyridine ring, a pyrrole moiety, and a butan-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via a halogenation reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-difluoro-N-[4-(1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide: Similar structure but lacks the methyl group on the pyrrole moiety.

    2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3 position of the pyridine ring.

Uniqueness

The uniqueness of 2,3-difluoro-N-[4-(1-methyl-1H-pyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of both difluoro and pyrrole moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,3-difluoro-N-[4-(1-methylpyrrol-2-yl)butan-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O/c1-10(5-6-11-4-3-9-20(11)2)19-15(21)12-7-8-18-14(17)13(12)16/h3-4,7-10H,5-6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWDLSNBDUMHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CN1C)NC(=O)C2=C(C(=NC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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